molecular formula C4H4BrN3O2 B1271207 4-bromo-1-methyl-3-nitro-1H-pyrazole CAS No. 89607-12-5

4-bromo-1-methyl-3-nitro-1H-pyrazole

Cat. No. B1271207
CAS RN: 89607-12-5
M. Wt: 206 g/mol
InChI Key: KWJOMJLANYBBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-3-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse chemical properties and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound 4-bromo-1-methyl-3-nitro-1H-pyrazole is not directly mentioned in the provided abstracts, related compounds and their properties have been discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of brominated precursors with other organic compounds. For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol was methylated using sodium hydride and methyl iodide to yield a 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with good yield, as described in the synthesis of related compounds . This suggests that the synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole could potentially be achieved through similar bromination and methylation strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 4-iodo-1H-pyrazole was reported, completing the data for the series of 4-halogenated-1H-pyrazoles . The molecular geometry and vibrational frequencies of related compounds have been calculated using density functional methods, which are in agreement with experimental data . These techniques could be applied to determine the molecular structure of 4-bromo-1-methyl-3-nitro-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including hydrogen bonding and reactions with aromatic amines. For instance, hydrogen-bonded sheets and chains have been observed in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer . Reactions of bromomethyl-3-nitropyridine with aromatic amines have yielded different pyrazolo-pyridines depending on the reaction conditions . These findings suggest that 4-bromo-1-methyl-3-nitro-1H-pyrazole could also participate in similar reactions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the introduction of a bromo substituent can affect the hydrogen bonding motifs and the overall molecular aggregation . Spectroscopic data such as NMR, IR, and MS provide detailed information about the structure and substituents of the compounds . The physical and chemical properties of 4-bromo-1-methyl-3-nitro-1H-pyrazole would likely be influenced by the bromo and nitro groups, which could be studied using similar spectroscopic techniques.

Scientific Research Applications

1. Crystallography

  • Application : The compound “4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate” was studied for its crystal structure .
  • Method : The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize .
  • Results : After two days, the colorless single crystals of the title compound were filtered and washed with ethanol .

2. Synthesis of Pyrazole Derivatives

  • Application : Pyrazoles, including “4-bromo-1-methyl-3-nitro-1H-pyrazole”, are used in the synthesis of various pyrazole derivatives .
  • Method : Various methods are used to synthesize pyrazole derivatives, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results : Pyrazole derivatives have been found to possess fascinating properties, leading to a significant increase in interest in pyrazole chemistry .

3. Pharmaceutical and Biological Applications

  • Application : “4-bromo-1H-pyrazole” is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJOMJLANYBBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365453
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-3-nitro-1H-pyrazole

CAS RN

89607-12-5
Record name 4-Bromo-1-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89607-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.